

Spectroscopic Analysis of N-(4-Methylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(4-Methylphenyl)benzamide**

Cat. No.: **B188535**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **N-(4-Methylphenyl)benzamide**, a crucial molecule in various research and development applications. This document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **N-(4-Methylphenyl)benzamide**, facilitating straightforward interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in searched resources			

A definitive ¹H NMR spectrum for **N-(4-Methylphenyl)benzamide** was not available in the public databases searched. The table is provided as a template for experimental data.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in searched resources	

A definitive ^{13}C NMR spectrum for **N-(4-Methylphenyl)benzamide** was not available in the public databases searched. The table is provided as a template for experimental data.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
1645	Strong	C=O Stretch (Amide I)[1]
1597	Strong	N-H Bend (Amide II)[1]
1508, 1490	Medium-Strong	Aromatic C=C Stretch / C-H Bend[1]
1313	Medium	C-N Stretch (Amide III)[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
211	~60	$[\text{M}]^+$ (Molecular Ion)
105	100	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
91	~30	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	~40	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

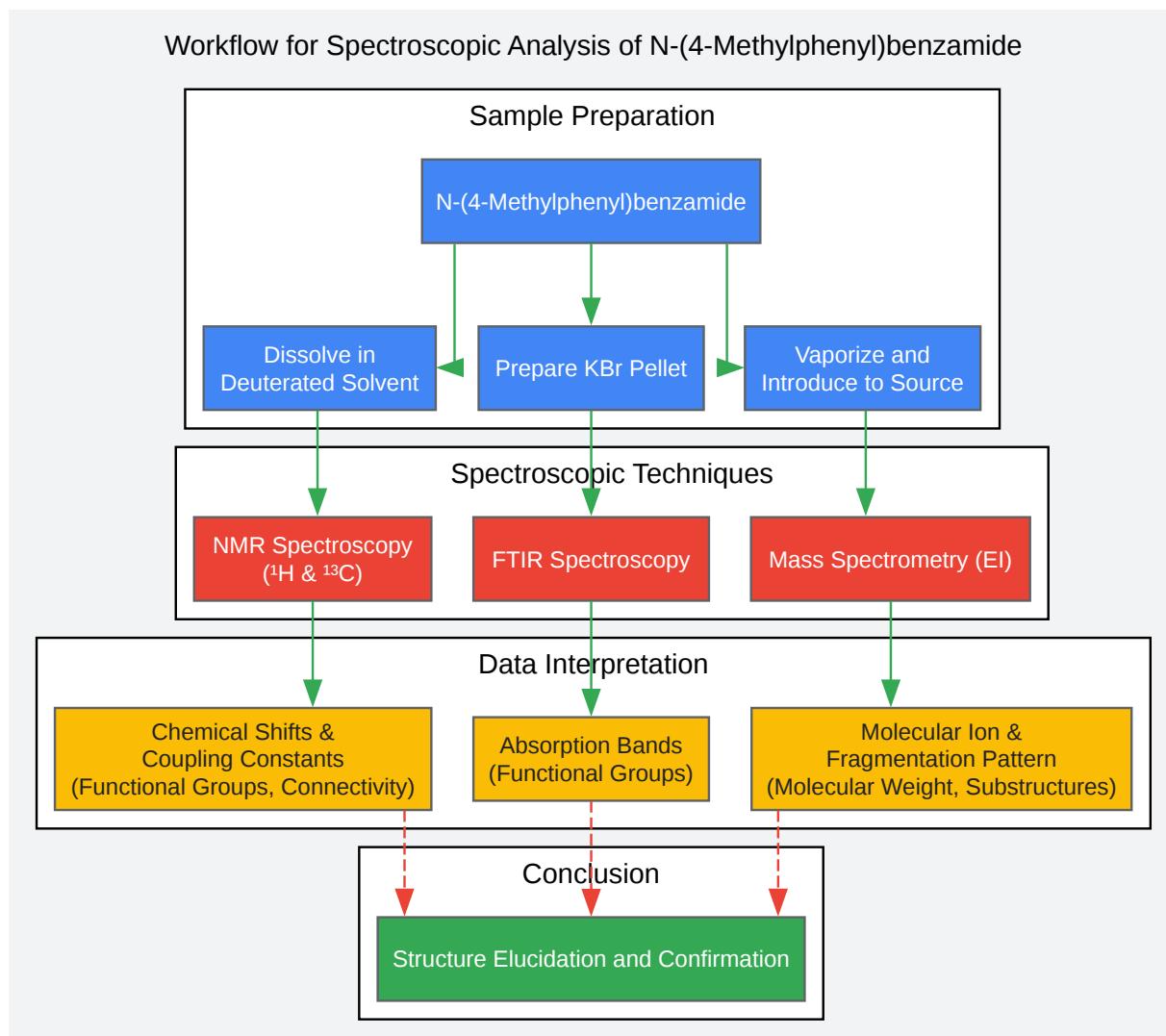
- Sample Preparation: A sample of approximately 5-10 mg of **N-(4-Methylphenyl)benzamide** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or

deuterated dimethyl sulfoxide (DMSO-d₆), within a 5 mm NMR tube.

- **Referencing:** Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.
- **Data Acquisition:**
 - For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for adequate signal-to-noise.
 - For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectra.

Infrared (IR) Spectroscopy

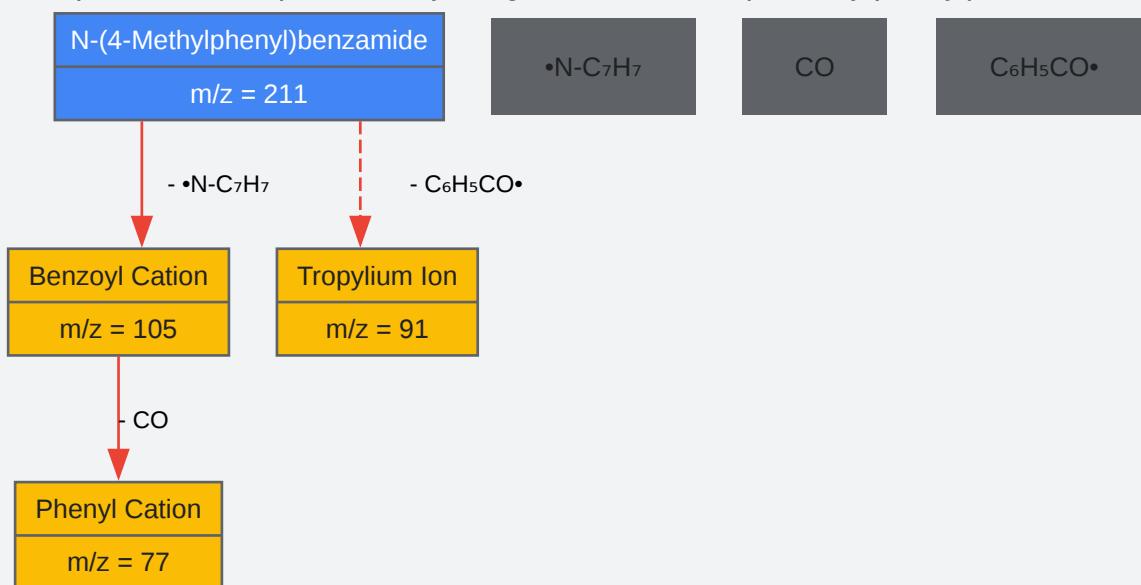
- **Sample Preparation:** The solid sample of **N-(4-Methylphenyl)benzamide** is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample is finely ground with anhydrous KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.


- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum of the compound.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($[M]^+$) and inducing fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations


The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of **N-(4-Methylphenyl)benzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Proposed Mass Spectrometry Fragmentation of N-(4-Methylphenyl)benzamide

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(4-Methylphenyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188535#spectroscopic-data-nmr-ir-mass-spec-for-n-4-methylphenyl-benzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com